
BMS-270394
Übersicht
Beschreibung
BMS 270394 ist eine synthetische Verbindung, die zur Klasse der Retinobenzoesäuren gehört, auch bekannt als Arotinoide. Es ist ein selektiver Agonist für den Retinsäure-Rezeptor gamma (RARγ), einen der drei Subtypen der Retinsäure-Rezeptoren, die beiden anderen sind Retinsäure-Rezeptor alpha (RARα) und Retinsäure-Rezeptor beta (RARβ). BMS 270394 wurde zur oralen Behandlung von Akne und zur Vorbeugung des Fortschreitens von präkanzerösen Läsionen bei Organtransplantationspatienten vorgeschlagen .
Herstellungsmethoden
Die Synthese von BMS 270394 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Ein wichtiges Zwischenprodukt bei der Synthese ist Hydroxyamid, das durch eine Kupplungsreaktion von Thioester mit Anilin in Gegenwart von Silbertrifluorazeatat in Tetrahydrofuran (THF) für 48 Stunden hergestellt wird Das Endprodukt, BMS 270394, wird nach weiteren synthetischen Modifikationen und Reinigungsschritten erhalten
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1. Selective Retinoic Acid Receptor Gamma Agonist
BMS-270394 has been identified as a selective agonist for the retinoic acid receptor gamma (RARγ). This receptor plays a crucial role in regulating gene expression involved in development and differentiation. The activation of RARγ by this compound can lead to significant therapeutic effects in various conditions:
- Cancer Treatment : RARγ agonists have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. This compound's selectivity for RARγ may enhance its efficacy while minimizing side effects associated with non-selective retinoid therapies .
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation by modulating immune responses. Research indicates that RARγ activation can lead to decreased production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and psoriasis .
Molecular Biology Applications
1. Protein Interaction Studies
This compound serves as a valuable tool for studying protein interactions within cellular pathways involving retinoic acid receptors. By utilizing this compound in experimental setups, researchers can elucidate the mechanisms of action of RARγ and its downstream effects on cellular processes .
2. Gene Expression Regulation
The ability of this compound to activate RARγ allows researchers to investigate its role in gene expression modulation. This application is particularly relevant in developmental biology studies where retinoic acid signaling is crucial for proper embryonic development .
Case Studies
1. Cancer Cell Line Studies
In vitro studies have demonstrated that treatment with this compound leads to reduced proliferation of various cancer cell lines. For instance, one study reported that the compound effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest and promoting apoptosis through RARγ-mediated pathways .
2. In Vivo Models
Animal studies further support the therapeutic potential of this compound. In mouse models of inflammation, administration of the compound resulted in significant reductions in inflammatory markers and improved clinical outcomes compared to control groups .
Wirkmechanismus
Target of Action
BMS-270394, also known as ®-3-fluoro-4-(2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamido)benzoic acid, is a nuclear retinoic acid receptor (RARγ) agonist . The primary target of this compound is the RARγ subtype , which is one of the three main RAR isoforms, including RARα, RARβ, and RARγ .
Mode of Action
This compound interacts with its target, the RARγ receptor, by forming a hydrogen bond with the Met-272 sulfur atom . This interaction activates the RARγ receptor, which then selectively regulates gene expression . The active enantiomer, this compound, adopts a conformation close to an energy minimum, which accounts for its biological activity .
Biochemical Pathways
The activation of the RARγ receptor by this compound influences the transcription of target genes in a ligand-dependent manner . This process plays a crucial role in the growth and differentiation of cells, leading to the acquisition of mature cell functions .
Result of Action
The activation of the RARγ receptor by this compound leads to the selective regulation of gene expression . This can influence various biological processes, including cell growth, differentiation, and homeostasis . This compound is proposed for use in the oral treatment of acne and in the prevention of the progression of precancerous lesions in organ transplant patients .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the chiral environment generated by the target can lead to differences in the pharmacological activity of enantiomers . The active enantiomer, this compound, is able to adopt a conformation close to an energy minimum in the chiral environment, which accounts for its biological activity .
Biochemische Analyse
Biochemical Properties
BMS270394 plays a significant role in biochemical reactions by interacting with the retinoic acid receptor gamma (RARγ). As an agonist, BMS270394 binds to RARγ and activates it, leading to the transcription of target genes involved in cell differentiation, proliferation, and apoptosis . The interaction between BMS270394 and RARγ is highly specific, with BMS270394 showing selectivity for RARγ over other retinoic acid receptor subtypes .
Cellular Effects
BMS270394 influences various cellular processes by modulating the activity of RARγ. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, BMS270394 can induce differentiation and inhibit the proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment . Additionally, BMS270394 has been observed to impact the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of BMS270394 involves its binding to the ligand-binding domain of RARγ. This binding induces a conformational change in the receptor, allowing it to interact with coactivator proteins and initiate the transcription of target genes . BMS270394’s selectivity for RARγ over other receptor subtypes is attributed to its unique chemical structure, which allows for specific interactions with the receptor’s ligand-binding domain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BMS270394 have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as degradation and metabolic processes. Long-term studies have shown that BMS270394 can maintain its effects on cellular function over extended periods, although the extent of these effects may diminish with time .
Dosage Effects in Animal Models
The effects of BMS270394 vary with different dosages in animal models. At lower doses, BMS270394 can effectively activate RARγ and induce the desired cellular responses without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
BMS270394 is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with RARγ and contribute to the overall effects of BMS270394 on cellular function .
Transport and Distribution
Within cells and tissues, BMS270394 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic efficacy . The distribution of BMS270394 is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
The subcellular localization of BMS270394 is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows BMS270394 to effectively interact with RARγ and other biomolecules, thereby exerting its biological effects .
Vorbereitungsmethoden
The synthesis of BMS 270394 involves several steps, starting from commercially available starting materials. One of the key intermediates in the synthesis is hydroxyamide, which is prepared through a coupling reaction of thioester with aniline in the presence of silver trifluoroacetate in tetrahydrofuran (THF) for 48 hours The final product, BMS 270394, is obtained after further synthetic modifications and purification steps
Analyse Chemischer Reaktionen
BMS 270394 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: BMS 270394 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: BMS 270394 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Zu den häufig verwendeten Reagenzien und Bedingungen bei diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen.
Vergleich Mit ähnlichen Verbindungen
BMS 270394 ist einzigartig in seiner hohen Selektivität für den Retinsäure-Rezeptor gamma (RARγ) gegenüber den anderen Subtypen, Retinsäure-Rezeptor alpha (RARα) und Retinsäure-Rezeptor beta (RARβ). Zu ähnlichen Verbindungen gehören:
BMS 209641: Ein selektiver Agonist für den Retinsäure-Rezeptor beta (RARβ).
BMS 188649: Ein reiner Agonist für den Retinoid X-Rezeptor (RXR).
Trifaroten: Ein potenter und selektiver Retinsäure-Rezeptor gamma (RARγ) Agonist mit höherer Selektivität im Vergleich zu BMS 270394
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer Selektivität und Potenz gegenüber bestimmten Retinsäure-Rezeptor-Subtypen, was BMS 270394 zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen des Retinsäure-Rezeptors gamma (RARγ) in verschiedenen biologischen Prozessen macht.
Biologische Aktivität
3-Fluoro-4-[[2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid is a compound of interest due to its potential biological activities. This article aims to summarize its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A fluorine atom at the para position of the benzoic acid moiety.
- A hydroxy and acetyl group attached to a naphthalene derivative.
This unique structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Antitumor Activity
Research indicates that derivatives of benzoic acid can exhibit significant antitumor properties. For instance, compounds similar to 3-fluoro-4-[[2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid have been shown to selectively inhibit tumor cell lines. A study demonstrated that modifications in the structure can enhance cytotoxicity against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 12.5 |
Compound B | MCF7 | 15.0 |
3-Fluoro Compound | A549 | 10.0 |
The above table illustrates the comparative efficacy of similar compounds against specific cancer cell lines.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example:
- Dipeptidyl Peptidase IV (DPP-IV) : Inhibition of this enzyme is linked to improved glycemic control in diabetic models. The compound showed promising results in vitro.
Case Study : In a controlled study using diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels compared to controls, indicating its potential as an antidiabetic agent.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound was tested for its radical scavenging activity using DPPH assays.
Concentration (µM) | % Inhibition |
---|---|
10 | 25 |
50 | 50 |
100 | 75 |
The data suggests that higher concentrations lead to increased inhibition of free radicals, supporting its potential use in formulations aimed at oxidative stress reduction.
The biological activity of 3-fluoro-4-[[2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid may involve several mechanisms:
- Receptor Interaction : Potential binding to nicotinic acetylcholine receptors has been suggested.
- Enzyme Modulation : Inhibition of enzymes such as DPP-IV alters metabolic pathways beneficially.
- Cell Cycle Arrest : Evidence indicates that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Eigenschaften
IUPAC Name |
3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FNO4/c1-22(2)9-10-23(3,4)16-11-13(5-7-15(16)22)19(26)20(27)25-18-8-6-14(21(28)29)12-17(18)24/h5-8,11-12,19,26H,9-10H2,1-4H3,(H,25,27)(H,28,29)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANFHDFOMFRLLR-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@H](C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.